Sodium hydroxymethanesulfonate monohydrate
Description
Sodium hydroxymethanesulfonate monohydrate (chemical formula: CH₃NaO₄S·H₂O) is a hydrated sodium salt of hydroxymethanesulfonic acid. For instance, sodium hydroxymethanesulfinate hydrate (CAS 149-44-0, anhydrous form), a sulfinate analog, is widely used as a reducing agent in organic synthesis and textile industries. It is stable in alkaline conditions but decomposes in acidic media, releasing sulfur dioxide . The sulfonate variant likely shares similar reactivity patterns but differs in oxidation state (sulfonate: SO₃⁻ vs. sulfinate: SO₂⁻). Key properties inferred from analogous compounds include:
Properties
IUPAC Name |
sodium;hydroxymethanesulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.Na.H2O/c2-1-6(3,4)5;;/h2H,1H2,(H,3,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRTAWKTONENW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)S(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium hydroxymethanesulfonate monohydrate can be synthesized through the reaction of sodium dithionite with formaldehyde in the presence of water. The reaction proceeds as follows: [ \text{Na}_2\text{S}_2\text{O}_4 + 2\text{CH}_2\text{O} + \text{H}_2\text{O} \rightarrow 2\text{HOCH}_2\text{SO}_2\text{Na} ] This reaction is quantitative, meaning it proceeds to completion, making it an efficient method for producing sodium hydroxymethanesulfonate .
Industrial Production Methods: In industrial settings, the production of this compound involves the same reaction but on a larger scale. The reaction is carried out in reactors where precise control of temperature and pH is maintained to ensure high yield and purity of the product .
Chemical Reactions Analysis
Formation via Sulfonation of Formaldehyde
Sodium hydroxymethanesulfonate monohydrate is synthesized through the reaction of formaldehyde (HCHO) with sodium bisulfite (NaHSO₃) under controlled conditions:
This reaction occurs in aqueous ethanol at temperatures between 0–50°C, with optimal yields achieved at pH ~9 . The product precipitates upon cooling and is stabilized as the monohydrate.
Key Parameters:
| Parameter | Value/Range | Conditions | Source |
|---|---|---|---|
| Reaction Temperature | 60–65°C | Ethanol-water (50% v/v) | |
| Yield | >85% | pH 9, activated charcoal |
Atmospheric Oxidation to Sulfate
In environmental chemistry, sodium hydroxymethanesulfonate (HMS) forms in aerosols via the reaction of formaldehyde with dissolved sulfur dioxide (SO₂):
HMS subsequently oxidizes in the presence of hydroxyl radicals (·OH) to produce sulfate (SO₄²⁻):
This pathway contributes significantly to sulfate aerosol formation under winter haze conditions, accounting for up to 15% of organic matter (OM) in severe pollution episodes .
Field Observations (North China Plain):
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| HMS/SO₄²⁻ molar ratio | Up to 0.36 | RH >80%, pH 4–5 | |
| HMS contribution to OM | 15% | PM₂.₅ >150 µg/m³ |
Reaction with Amines
Sodium hydroxymethanesulfonate undergoes nucleophilic substitution with primary amines (e.g., substituted anilines) to form arylaminomethanesulfonates:
Kinetic studies in 50% ethanol-water reveal Arrhenius parameters for substituted anilines :
Reaction Rate Constants (25°C):
| Aniline Derivative | (M⁻¹ min⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Aniline | 16.4 | |
| p-Anisidine | 17.1 | |
| p-Toluidine | 14.5 | |
| p-Chloroaniline | 21.1 |
The Hammett substituent constant () for this reaction is , indicating electron-donating groups accelerate the substitution .
Acid-Catalyzed Decomposition
In acidic media (pH <5), sodium hydroxymethanesulfonate decomposes to release sulfur dioxide (SO₂):
This reaction is critical in industrial processes where controlled SO₂ release is required, such as dye reduction or water conditioning .
Stability Data:
| Condition | Decomposition Rate | Half-Life (25°C) | Source |
|---|---|---|---|
| pH 3 | Rapid | <1 hour | |
| pH 7 | Stable | >30 days |
Redox Behavior
As a sulfinate derivative, sodium hydroxymethanesulfonate acts as a reducing agent. It reduces metal ions (e.g., Cu²⁺) and oxidizes to sulfonate derivatives in alkaline conditions:
This property is exploited in redox polymerization and vat dyeing .
Scientific Research Applications
Sodium hydroxymethanesulfonate monohydrate has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of sodium hydroxymethanesulfonate monohydrate involves the generation of sulfite anions in situ. These anions act as reducing agents, facilitating the reduction of various substrates. The compound can also release formaldehyde under acidic conditions, which can participate in further chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O, CAS 10034-88-5)
- Structure : Contains a sulfate group (SO₄²⁻) instead of sulfonate/sulfinate.
- Applications : Industrial reagent, pH adjuster, and laboratory chemical .
- Hazards : Corrosive to skin and eyes; requires stringent ventilation .
- Physical Properties :
Sodium 1-Hexanesulfonate Monohydrate (C₆H₁₃NaO₃S·H₂O, CAS 207596-29-0)
- Structure : Alkyl sulfonate with a hexane chain.
- Applications : Anionic surfactant, chromatography reagent .
- Hazards : Low toxicity due to biodegradability and sodium ion compatibility .
- Physical Properties :
Sodium Hydroxymethanesulfinate Dihydrate (CH₃NaO₃S·2H₂O, CAS 6035-47-8)
- Structure : Sulfinate group (SO₂⁻) with hydroxymethane.
- Applications : Reducing agent in polymerization and dyeing processes .
- Hazards : Decomposes in acid, releasing toxic SO₂; reproductive toxicity .
- Physical Properties :
Comparative Data Table
Research Findings and Market Trends
- Sodium Hydrogen Sulfate Monohydrate: Dominates industrial applications, with a projected CAGR of 3.8% (2025–2031) due to demand in water treatment and chemical manufacturing .
- Sodium Sulfinate/Sulfonate Salts : Growing use in pharmaceuticals and organic synthesis, driven by their redox properties .
- Safety Protocols : Sulfinates require strict handling (e.g., PPE, ventilation) due to mutagenic risks, whereas alkyl sulfonates are preferred for low environmental impact .
Biological Activity
Sodium hydroxymethanesulfonate monohydrate, also known as sodium hydroxymethanesulfinate, is a chemical compound with significant biological activity. It is primarily recognized for its role as a reducing agent in various industrial applications, but recent studies have highlighted its potential therapeutic benefits and mechanisms of action in biological systems.
Sodium hydroxymethanesulfonate has the molecular formula and is characterized by its stability in alkaline environments, while it decomposes in acidic conditions. The compound acts mainly as a reducing agent, which allows it to interact with and modify the oxidation states of other molecules. This property is crucial in various biochemical processes, including detoxification reactions and redox reactions in organic synthesis.
Mechanism of Action:
- Reduction: Sodium hydroxymethanesulfonate can reduce oxidized species, making it useful in both industrial applications (like dyeing and bleaching) and biological contexts (such as detoxifying reactive oxygen species).
- Antioxidant Activity: The compound exhibits antioxidant properties, which can protect cells from oxidative stress by neutralizing free radicals.
Biological Applications
- Aquarium Water Conditioning:
- Pharmaceutical Formulations:
- Industrial Uses:
Research Findings
Recent studies have explored the biological effects of sodium hydroxymethanesulfonate beyond its industrial applications:
-
Case Study 1: Ammonia Detoxification
- A study demonstrated that sodium hydroxymethanesulfonate effectively reduced ammonia levels in treated aquaria, leading to increased survival rates of sensitive species like rotifers. The reaction mechanism was proposed as follows:
- A study demonstrated that sodium hydroxymethanesulfonate effectively reduced ammonia levels in treated aquaria, leading to increased survival rates of sensitive species like rotifers. The reaction mechanism was proposed as follows:
- Case Study 2: Cytotoxicity Reduction
Safety Profile
The safety profile of sodium hydroxymethanesulfonate has been evaluated through various toxicity studies:
- LD50 Dermal: Greater than 2000 mg/kg (OECD Test Guideline 402), indicating low acute toxicity via skin exposure.
- Eye Irritation: No significant irritation observed in rabbit models (OECD Test Guideline 405).
- Genotoxicity: Positive results were noted in the mouse lymphoma test for gene mutation (OECD Test Guideline 476), suggesting potential concerns for genetic mutations under specific conditions .
Comparative Analysis
The following table summarizes the biological activities and applications of sodium hydroxymethanesulfonate compared to other common compounds:
| Compound | Biological Activity | Applications | Safety Profile |
|---|---|---|---|
| Sodium Hydroxymethanesulfonate | Reducing agent, antioxidant | Water conditioning, pharmaceuticals | Low toxicity, potential mutagenic |
| Sodium Sulfite | Antioxidant | Food preservation, water treatment | Low toxicity |
| Sodium Bisulfite | Reducing agent | Food preservation, wine making | Low toxicity |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for Sodium hydroxymethanesulfonate monohydrate, and what factors influence yield and purity?
- Methodological Answer : The compound is synthesized via the reaction of formaldehyde with sodium hydrosulfite (Na₂S₂O₄) in alkaline conditions. Ashford’s Dictionary details a two-step process: (1) formaldehyde reacts with sodium hydrosulfite and NaOH, followed by (2) controlled crystallization to isolate the monohydrate form . Critical parameters include:
- Stoichiometry : Excess formaldehyde ensures complete conversion.
- Temperature : Maintain below 60°C to prevent thermal decomposition.
- pH : Alkaline conditions (pH > 10) stabilize the product.
Purification involves recrystallization from aqueous ethanol, with yield optimization via titration to quantify residual sulfite impurities.
Q. How should this compound be handled and stored to maintain stability in research settings?
- Methodological Answer : Key guidelines from safety data sheets include:
- Storage : Airtight containers at 10–25°C in dry, ventilated areas; isolate from acids and oxidizers .
- Handling : Use desiccators or glove boxes to limit moisture exposure. Acidic conditions trigger rapid decomposition, releasing sulfur dioxide .
- Stability Monitoring : Regularly inspect for clumping or discoloration (indicators of degradation). Dispose via certified chemical waste protocols.
Q. What experimental designs are suitable for assessing the compound’s stability under varying pH conditions?
- Methodological Answer : Stability assays involve:
- pH Buffers : Prepare solutions across pH 1–14 (e.g., HCl for acidic, NaOH for alkaline).
- Kinetic Monitoring : Use UV-Vis spectroscopy (260 nm) to track absorbance changes over time.
- Product Identification : Post-decomposition, analyze byproducts (e.g., SO₂, formaldehyde) via GC-MS or ion chromatography .
Advanced Research Questions
Q. What mechanistic insights govern the pH-dependent decomposition kinetics of this compound?
- Methodological Answer : Acidic decomposition follows pseudo-first-order kinetics, with rate constants determined via:
- Stopped-Flow Techniques : Rapid mixing of HMS with HCl (0.1–2.0 M) to initiate reaction.
- LC-MS Analysis : Identifies intermediates like hydroxymethanesulfonic acid.
- Activation Energy Calculation : Arrhenius plots from temperature-dependent studies (e.g., 25–60°C) .
Note : Ionic strength adjustments (using NaCl) minimize confounding effects in rate measurements.
Q. How can discrepancies between lab-derived formation rates and field observations of hydroxymethanesulfonate (HMS) be resolved in atmospheric models?
- Methodological Answer : A 2020 study highlights:
- Lab Simulations : Use concentrated aerosol analogs (10–15 M ionic strength) to mimic atmospheric droplets.
- Field Validation : Collect particulate matter during haze events (e.g., in northern China) and quantify HMS via ion chromatography with preconcentration columns.
- Model Refinements : Implement size-resolved aerosol modules and heterogeneous HMS formation pathways on mineral dust surfaces .
Q. What advanced analytical techniques enable precise quantification of HMS in complex environmental or biological matrices?
- Methodological Answer :
- Ion-Pairing HPLC : C18 column with 5 mM 1-heptanesulfonic acid sodium salt in the mobile phase; detection via charged aerosol detector (CAD) for enhanced sensitivity .
- Capillary Electrophoresis : Dynamic pH junction stacking (background electrolyte: 20 mM borate, pH 9.2) achieves rapid separation (<8 min).
- Validation : Spike-recovery tests in matrices like wastewater or tissue homogenates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
